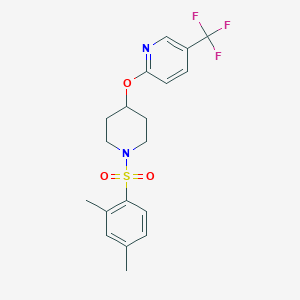

2-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-[1-(2,4-dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N2O3S/c1-13-3-5-17(14(2)11-13)28(25,26)24-9-7-16(8-10-24)27-18-6-4-15(12-23-18)19(20,21)22/h3-6,11-12,16H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBNDGUWOGVXCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of a sulfonyl group, piperidine moiety, and trifluoromethyl pyridine, suggests diverse interactions with biological targets. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C18H22N2O3S

- Molecular Weight: 346.45 g/mol

- Purity: Typically ≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways. The sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, potentially leading to enzyme inhibition. Additionally, the piperidine moiety may modulate receptor activities, influencing various signaling pathways involved in cellular processes.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation: It may interact with various receptors, influencing their activity and downstream signaling.

- Antiproliferative Effects: Preliminary studies suggest that the compound could inhibit cancer cell proliferation.

Antiproliferative Activity

A study investigated the antiproliferative effects of similar sulfonamide derivatives on various cancer cell lines. The findings indicated that compounds with structural similarities exhibited significant growth inhibition in MCF-7 and MDA-MB-231 breast cancer cells. The IC50 values ranged from 0.87 to 12.91 μM, demonstrating superior activity compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU) .

Mechanistic Insights

In vitro assays revealed that the compound could induce apoptosis in cancer cells by increasing caspase levels. For instance, treated MCF-7 cells showed elevated caspase 9 levels (27.13 ± 0.54 ng/mL), indicating a pro-apoptotic effect . Furthermore, molecular docking studies suggested strong binding affinities for targets involved in cell cycle regulation and apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison was made with structurally related compounds:

| Compound | Structure | Key Activity |

|---|---|---|

| 1-[(2,4-Dimethylphenyl)sulfonyl]piperidin-4-one | Similar but lacks trifluoromethyl group | Enzyme inhibition |

| 2-(1-(2,4-Dimethylphenyl)sulfonyl)piperidine | Lacks pyridine moiety | Receptor modulation |

| Trifluoromethyl derivatives | Varied biological profiles | Potential anti-inflammatory effects |

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data indicate that similar compounds often exhibit favorable oral bioavailability and moderate clearance rates. Toxicity assessments have not revealed acute toxicity at high doses (up to 2000 mg/kg) in animal models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., 5-(Trifluoromethyl)-2-(2,4-difluorophenyl)pyridine, logP = 3.1 ). However, the sulfonyl group reduces lipophilicity relative to purely hydrocarbon-substituted derivatives.

- Solubility: Sulfonylation improves solubility in DMSO and DMF (>10 mg/mL) compared to non-sulfonylated piperidine derivatives .

- Thermal Stability : Melting points of analogs range from 268°C to 292°C, suggesting high thermal stability due to aromatic stacking and hydrogen bonding .

Pharmacological Activity

- Antimicrobial Activity : Sulfonylated piperidine derivatives (e.g., compound Q12, Mol. Wt. 525) showed inhibition zones of 18–22 mm against E. coli and S. aureus .

- Kinase Inhibition : Trifluoromethylpyridine-containing compounds exhibit inhibitory activity against kinases (e.g., PI3K, IC₅₀ = 50 nM) due to interactions with ATP-binding pockets .

- CNS Applications : Piperidine-oxadiazole hybrids demonstrate affinity for dopamine and serotonin receptors, suggesting neuropsychiatric applications .

Limitations and Advantages

- Advantages of Target Compound :

- Limitations :

Q & A

Basic Question

- ¹H/¹³C NMR : Confirm regiochemistry of the sulfonyl-piperidine and pyridine moieties. The trifluoromethyl group appears as a singlet at ~δ 120–125 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish regioisomers .

- HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients. Monitor for byproducts like unreacted sulfonyl chloride or hydrolyzed intermediates .

How can computational methods predict the compound's physicochemical properties and guide experimental design?

Advanced Question

- Molecular Dynamics (MD) Simulations : Predict solubility and logP values by modeling interactions with solvents (e.g., DMSO, water). Adjust substituents (e.g., trifluoromethyl vs. methyl) to optimize bioavailability .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity toward electrophiles/nucleophiles. For example, the sulfonyl group’s electron-withdrawing nature may direct substitution reactions .

- ADMET Prediction : Tools like SwissADME evaluate drug-likeness, highlighting potential metabolic liabilities (e.g., CYP450 interactions due to the piperidine ring) .

How can researchers resolve contradictions in biological activity data across different studies?

Advanced Question

- Dose-Response Reassessment : Reproduce assays with standardized protocols (e.g., fixed incubation times, cell lines) to eliminate variability. For instance, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing 2,4-dimethylphenyl with 4-methoxyphenyl) to isolate critical pharmacophores. Evidence from piperidine sulfonamide derivatives suggests sulfonyl groups enhance target binding .

- Meta-Analysis : Cross-reference data with structural databases (e.g., PubChem BioAssay) to identify confounding factors like assay interference from the trifluoromethyl group .

What safety protocols are critical when handling sulfonyl and trifluoromethyl groups during synthesis?

Basic Question

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent exposure to sulfonyl chlorides (corrosive) and trifluoromethyl intermediates (volatile) .

- Waste Management : Neutralize sulfonyl chloride residues with aqueous NaHCO₃ before disposal. Collect trifluoromethyl-containing waste separately to avoid fluoride release .

- Emergency Response : For spills, adsorb with inert materials (e.g., vermiculite) and follow H290/H301 hazard codes (skin/eye irritation, acute toxicity) .

What strategies are effective in modifying the piperidine ring to enhance target selectivity?

Advanced Question

- Conformational Restriction : Introduce sp³-hybridized substituents (e.g., tert-butyl groups) to lock the piperidine chair conformation, improving binding to G-protein-coupled receptors (GPCRs) .

- Bioisosteric Replacement : Substitute the piperidine oxygen with sulfur (thiapiperidine) to modulate lipophilicity and reduce CYP3A4 metabolism, as seen in related sulfonamide derivatives .

- Protonation State Tuning : Adjust pKa via N-alkylation (e.g., methyl vs. benzyl) to enhance blood-brain barrier penetration for CNS targets .

How should researchers analyze the compound's stability under varying pH and temperature conditions?

Advanced Question

- Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH (40°C, 24 hrs) and monitor degradation via UPLC-MS. The sulfonyl group is prone to hydrolysis under alkaline conditions, generating piperidine and sulfonic acid byproducts .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C for the trifluoromethylpyridine moiety) to guide storage (dry, inert atmosphere recommended) .

- Light Stability : UV irradiation (ICH Q1B guidelines) reveals photosensitivity of the pyridine ring, necessitating amber vial storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.